N,N-Didodecyl-N-ethyldodecan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Didodecyl-N-ethyldodecan-1-aminium is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to disrupt microbial cell membranes, making it an effective antimicrobial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didodecyl-N-ethyldodecan-1-aminium typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N-didodecylamine with ethyl iodide under reflux conditions. The reaction is carried out in an organic solvent such as toluene or ethanol, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .
Chemical Reactions Analysis
Types of Reactions
N,N-Didodecyl-N-ethyldodecan-1-aminium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like sodium iodide (NaI) in acetone are typical reagents.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N,N-Didodecylamine.
Substitution: Various substituted quaternary ammonium compounds.
Scientific Research Applications
N,N-Didodecyl-N-ethyldodecan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell membrane studies due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties against bacteria and viruses.
Industry: Utilized in formulations of disinfectants and sanitizers.
Mechanism of Action
The primary mechanism of action of N,N-Didodecyl-N-ethyldodecan-1-aminium involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and eventual cell lysis. This action is facilitated by its amphiphilic nature, allowing it to integrate into the membrane and destabilize it .
Comparison with Similar Compounds
Similar Compounds
- N,N-Didodecyl-N,N-dimethylammonium bromide
- N,N-Didodecyl-N-methyl-N-ethyldodecan-1-aminium
- N,N-Didodecyl-N,N-diethylethanaminium
Uniqueness
N,N-Didodecyl-N-ethyldodecan-1-aminium is unique due to its specific alkyl chain length and ethyl substitution, which confer distinct surfactant properties and antimicrobial efficacy. Compared to similar compounds, it offers a balance between hydrophobic and hydrophilic interactions, making it versatile for various applications .
Properties
CAS No. |
45314-73-6 |
---|---|
Molecular Formula |
C38H80N+ |
Molecular Weight |
551.0 g/mol |
IUPAC Name |
tridodecyl(ethyl)azanium |
InChI |
InChI=1S/C38H80N/c1-5-9-12-15-18-21-24-27-30-33-36-39(8-4,37-34-31-28-25-22-19-16-13-10-6-2)38-35-32-29-26-23-20-17-14-11-7-3/h5-38H2,1-4H3/q+1 |
InChI Key |
WIMCSFQYNXRDOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[N+](CC)(CCCCCCCCCCCC)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.